decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]

Gas Chromatography Essential Oil Analysis Kovats Retention Index

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane], commonly known as Aromadendrene oxide or Aromadendrene epoxide, is a tricyclic sesquiterpenoid epoxide (C15H24O, MW 220.35 g/mol) belonging to the aromadendrane subclass. It is a naturally occurring oxygenated terpene found in essential oils of plants such as Eucalyptus globulus, Lantana camara, and various Centaurea species.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 94020-95-8
Cat. No. B12284655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedecahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]
CAS94020-95-8
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1CCC2C1C3C(C3(C)C)CCC24CO4
InChIInChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3
InChIKeyXPGWKKLDFXNBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] (CAS 94020-95-8) Procurement Guide: Structural Identity and Class Context


Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane], commonly known as Aromadendrene oxide or Aromadendrene epoxide, is a tricyclic sesquiterpenoid epoxide (C15H24O, MW 220.35 g/mol) belonging to the aromadendrane subclass [1]. It is a naturally occurring oxygenated terpene found in essential oils of plants such as Eucalyptus globulus, Lantana camara, and various Centaurea species [2]. The compound features a rigid spiro[cycloprop[e]azulene-4,2'-oxirane] scaffold with six chiral centers and zero hydrogen bond donors, producing a topological polar surface area (TPSA) of 12.5–13 Ų and a predicted logP of approximately 4.20 . These properties distinguish it from structurally related sesquiterpenes and sesquiterpene oxides commonly co-identified in essential oil fractions.

Why Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] Cannot Be Interchanged with Common Sesquiterpene Oxides


Substituting decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] with other sesquiterpene oxides such as caryophyllene oxide or spathulenol—or with its non-oxidized parent hydrocarbon aromadendrene—introduces quantifiable differences in chromatographic retention, volatility, lipophilicity, and hydrogen-bonding capacity. The spiro-epoxide moiety uniquely combines moderate polarity (TPSA ≈ 12.5 Ų) with zero hydrogen bond donor capacity, yielding a Kovats retention index (RI = 1702 on CP-Sil-5CB) that is substantially higher than that of caryophyllene oxide (RI ≈ 1572–1606) and spathulenol (RI ≈ 1575–1640) on equivalent non-polar stationary phases [1]. These physicochemical divergences mean that GC-MS identification and preparative chromatography conditions optimized for this compound cannot be directly transferred to its analogs, making targeted procurement essential for reproducible analytical workflows [1][2].

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] Quantitative Selection Evidence Versus Closest Analogs


GC Kovats Retention Index: Why Aromadendrene Oxide Elutes Later Than Caryophyllene Oxide and Spathulenol on Non-Polar Columns

On a non-polar CP-Sil-5CB capillary column, decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] exhibits a Kovats retention index (RI) of 1702 [1]. This is 96–130 index units higher than caryophyllene oxide (RI = 1572–1606 on equivalent DB-5/HP-101 stationary phases) and 62–127 units higher than spathulenol (RI = 1575–1640 on DB-5/HP-5) [2]. The elevated RI reflects the compound's rigid spiro-epoxide scaffold, which reduces molecular flexibility and increases dispersive interactions with the stationary phase compared to the more flexible caryophyllene oxide skeleton or the alcohol-bearing spathulenol structure. In practical terms, this RI difference translates to baseline-resolved peaks under standard essential oil GC temperature ramp conditions, eliminating co-elution ambiguity commonly encountered with spathulenol/caryophyllene oxide pairs [2].

Gas Chromatography Essential Oil Analysis Kovats Retention Index

Boiling Point Differentiation: How Epoxidation Elevates Boiling Point Relative to the Parent Hydrocarbon Aromadendrene

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] has a predicted boiling point of 274.7 ± 8.0 °C at 760 mmHg . This is approximately 16.6 °C higher than its non-oxidized parent sesquiterpene hydrocarbon, aromadendrene (CAS 489-39-4), which boils at 258.1 ± 7.0 °C under the same conditions . The epoxide oxygen introduces a modest dipole moment (net molecular polarity) that enhances intermolecular attraction while adding only 16 atomic mass units. Consequently, aromadendrene oxide elutes later in GC and requires a slightly higher distillation temperature for purification compared to aromadendrene. Conversely, it boils approximately 22.3 °C lower than spathulenol (boiling point 297.0 ± 19.0 °C ), a sesquiterpene alcohol that forms intermolecular hydrogen bonds, thereby increasing its boiling point despite having the same molecular weight.

Distillation Volatility Purification

Topological Polar Surface Area: The Spiro-Epoxide Achieves Intermediate Polarity for Blood-Brain Barrier Permeability Prediction

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] exhibits a topological polar surface area (TPSA) of 12.5–13.0 Ų . This value is substantially higher than the 0.0 Ų TPSA of the non-oxidized parent sesquiterpene aromadendrene (CAS 489-39-4) [1], yet notably lower than the 20.2–20.23 Ų TPSA of the sesquiterpene alcohol spathulenol (CAS 6750-60-3) [2]. The epoxide oxygen contributes modest polarity without introducing a hydrogen bond donor, placing aromadendrene oxide in an intermediate physicochemical space. Compounds with TPSA < 60–70 Ų are generally predicted to cross the blood-brain barrier (BBB), but among this subset, TPSA differences of 7–20 Ų can meaningfully shift CNS penetration potential and oral bioavailability [1][2]. The admetSAR 2.0 model predicts aromadendrene oxide as BBB-permeable (BBB+ with 96.35% probability) [3], consistent with its low TPSA and absence of H-bond donors.

Drug Discovery ADME Blood-Brain Barrier

Lipophilicity (LogP) Comparison: Aromadendrene Oxide is Less Lipophilic Than Caryophyllene Oxide and More Lipophilic Than Spathulenol

The ACD/LogP of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] is 4.20 . This logP falls between caryophyllene oxide (LogP = 4.57; ACD/LogP source) and spathulenol (LogP = 3.39–4.45, with the ACD/LogP consensus near 3.39) . The 0.37 logP unit lower value compared to caryophyllene oxide—despite identical molecular formula (C15H24O) and similar TPSA—arises from the different arrangement of the epoxide oxygen within the tricyclic spiro scaffold versus the bicyclic caryophyllane framework. The ~0.8 logP unit higher value compared to spathulenol reflects the absence of a hydrogen-bond-donating alcohol group, which dramatically increases aqueous solubility in spathulenol. In drug discovery contexts, LogP values between 3.5 and 5.0 are associated with acceptable oral absorption but potential solubility limitations, positioning aromadendrene oxide closer to the optimal range for membrane permeability than spathulenol.

Lipophilicity LogP Bioavailability

Hydrogen-Bond Donor/Acceptor Profile: Zero HBD Enables Distinct Solubility and Permeability Behavior Relative to Alcohol Sesquiterpenes

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] possesses exactly 0 hydrogen bond donors (HBD) and 1 hydrogen bond acceptor (HBA) . This contrasts sharply with spathulenol (1 HBD, 1 HBA) and other sesquiterpene alcohols commonly co-identified in essential oils. The absence of an HBD means aromadendrene oxide cannot donate hydrogen bonds to aqueous solvent, resulting in significantly lower water solubility (estimated LogS = −3.52; aqueous solubility ~0.07 mg/L via ESOL method [1]) compared to spathulenol. In the context of Lipinski's Rule of Five, the compound has 0 HBD violations but still maintains a molecular weight below 500 Da and LogP below 5, yielding overall good drug-likeness. For chromatographic method development, the absence of HBD eliminates peak tailing caused by silanol interactions on standard silica-based HPLC columns, a common problem observed with spathulenol.

Hydrogen Bonding Solubility Drug-Likeness

Biological Selectivity: Synergistic Pro-Apoptotic Activity in Skin Cancer Cells When Combined with β-Caryophyllene

Aromadendrene oxide 2 (AO-2), a specific stereoisomer of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane], has been shown to induce apoptosis in A431 human epidermoid carcinoma cells and precancerous HaCaT keratinocytes through a ROS-mediated mitochondrial pathway [1]. Critically, a follow-up isobolographic study demonstrated that the combination of AO-2 with β-caryophyllene produces a synergistic anti-proliferative effect (combination index < 1 in isobolographic analysis), while the AO-2/phytol combination exhibits only additive effects [2]. This differential synergy behavior is not observed when β-caryophyllene is combined with structurally similar sesquiterpene oxides such as caryophyllene oxide, which shares the same molecular formula (C15H24O) but lacks the spiro[cycloprop[e]azulene] scaffold. The unique spatial arrangement of the epoxide in the tricyclic aromadendrane framework is hypothesized to enable specific protein target engagement that underlies the observed synergistic interaction [2].

Cancer Research Synergy Apoptosis

Optimal Scientific and Industrial Use Cases for Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] Based on Evidence


Essential Oil GC-MS Standard and Retention Index Calibrant for Sesquiterpene-Range Compounds

With a Kovats RI of 1702 on non-polar columns, aromadendrene oxide elutes in a chromatographic region that is well-separated from both caryophyllene oxide (RI ~1572–1606) and spathulenol (RI ~1575–1640) [1]. Quality control laboratories performing routine essential oil profiling can employ this compound as a secondary retention-index marker to verify GC column performance across the sesquiterpene range (RI 1500–1800). Its zero hydrogen bond donor capacity ensures symmetrical peak shape on non-polar stationary phases, making it a more reliable calibrant than hydroxyl-containing sesquiterpenes that may exhibit concentration-dependent peak broadening .

Fractional Distillation and Preparative Purification of Epoxidized Sesquiterpenes

The intermediate boiling point of aromadendrene oxide (274.7 ± 8.0 °C) relative to aromadendrene (258.1 ± 7.0 °C) and spathulenol (297.0 ± 19.0 °C) [1] provides a rationale for using this compound as a reference standard during fractional distillation method development. Process chemists isolating epoxidized sesquiterpenes from essential oil matrices can exploit the ~16.6 °C boiling point elevation imparted by the epoxide oxygen to design distillation cut points that separate epoxide-containing fractions from non-oxidized hydrocarbon fractions, while avoiding the substantially higher temperatures required for alcohol-containing sesquiterpene fractions .

CNS Drug Discovery Scaffold with Predicted Blood-Brain Barrier Permeability

The TPSA of 12.5–13.0 Ų, coupled with zero hydrogen bond donors and a moderate logP of 4.20, positions aromadendrene oxide as a CNS-penetrant sesquiterpene scaffold with a 96.35% predicted probability of blood-brain barrier permeation (admetSAR 2.0) [1]. In structure-activity relationship (SAR) campaigns targeting neurological targets, the rigid spiro-epoxide core offers a conformationally constrained framework that differs from the more flexible caryophyllane skeleton. Researchers can rationally select aromadendrene oxide over spathulenol when hydrogen bond donation is undesirable for the target binding site, or over non-oxidized aromadendrene when a modest dipole and HBA are required for target engagement .

Apoptosis Synergy Research in Skin Cancer Models

The demonstrated synergistic pro-apoptotic interaction between aromadendrene oxide 2 and β-caryophyllene in A431 epidermoid carcinoma cells [1] makes this compound combination a defined positive control for isobolographic synergy studies. Researchers investigating the mechanism of synergy between plant-derived sesquiterpenes can use the AO-2/β-caryophyllene pair as a validated benchmark against which novel combinations are compared, while the AO-2/phytol additive pair provides a within-study negative control for synergy . Importantly, this biological selectivity is not observed with caryophyllene oxide, despite its identical molecular formula and similar TPSA, underscoring the functional relevance of the aromadendrane scaffold architecture .

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